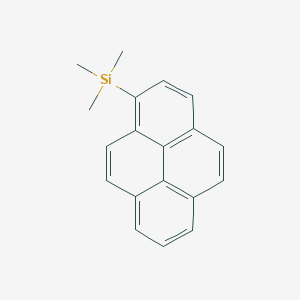

Trimethyl(pyren-1-YL)silane

Description

Pyrene, a polycyclic aromatic hydrocarbon (PAH), imparts significant π-conjugation and electronic properties to the molecule, making it relevant in materials science and organic electronics.

Synthesis: The compound is synthesized via the GP4 method, a well-established protocol for silane derivatives, using 1-(pyren-1-yl)ethanol and appropriate silicon precursors (e.g., chlorotrimethylsilane) . This method yields the product as a colorless oil with a high yield of 97% .

Characterization: Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), which identifies characteristic shifts for the pyrenyl group (e.g., aromatic protons at δ ~7.5–8.5 ppm) and the trimethylsilane moiety (Si–CH₃ at δ ~0 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) further validates the molecular formula .

Properties

CAS No. |

18662-97-0 |

|---|---|

Molecular Formula |

C19H18Si |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

trimethyl(pyren-1-yl)silane |

InChI |

InChI=1S/C19H18Si/c1-20(2,3)17-12-10-15-8-7-13-5-4-6-14-9-11-16(17)19(15)18(13)14/h4-12H,1-3H3 |

InChI Key |

DMIGELKVNORUHZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Trimethyl(pyren-1-YL)silane typically involves the Sonogashira coupling reaction, where 1-bromopyrene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine. The product is then purified using column chromatography to obtain the desired compound in high yield.

Chemical Reactions Analysis

Trimethyl(pyren-1-YL)silane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrene-1-carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of pyrene-1-ylmethanol.

Scientific Research Applications

Trimethyl(pyren-1-YL)silane has several scientific research applications:

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its photophysical properties.

Organic Synthesis: The compound serves as a precursor for the synthesis of various pyrene derivatives, which are useful in studying the electronic properties of polycyclic aromatic hydrocarbons.

Biological Studies: Pyrene derivatives, including this compound, are used as fluorescent probes in biological imaging and sensing applications.

Mechanism of Action

The mechanism of action of Trimethyl(pyren-1-YL)silane involves its ability to participate in radical reactions. The trimethylsilyl group can stabilize radical intermediates, making it a useful reagent in radical-based organic synthesis. The compound can also undergo photochemical reactions, where the pyrene moiety absorbs light and undergoes electronic transitions, leading to various photophysical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethyl(pyren-1-yl)silane belongs to a broader class of aryl- and alkoxy-substituted silanes. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Key Observations:

Structural Influence on Physical Properties: Bulky aromatic groups (e.g., pyrenyl, naphthyl) tend to produce oils, while smaller substituents (e.g., phenyl in Triphenyl(1-(pyren-1-yl)ethoxy)silane) or polar groups (e.g., ethoxy in Tri(naphthalen-2-yl) derivatives) can lead to solids with defined melting points .

Synthetic Efficiency: The GP4 method consistently achieves high yields (>95%) for pyrenyl silanes, whereas other routes (e.g., enol ether silanes like 6n) yield <40% due to competing side reactions .

Spectroscopic Trends :

- ²⁹Si NMR shifts vary with substituents: this compound shows δ ~10–15 ppm for Si–C bonds, while ethoxy-substituted silanes (e.g., Triphenyl(1-(pyren-1-yl)ethoxy)silane) exhibit δ ~–20 ppm due to Si–O bonding .

Functional Group Reactivity :

- Alkynyl silanes (e.g., Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane) exhibit distinct reactivity in cross-coupling reactions compared to aryl silanes, which are more stable under acidic conditions .

Research Implications

This compound’s high yield and stability make it suitable for applications in organic semiconductors and as a fluorescent probe. Its analogues, such as Tri(naphthalen-2-yl) derivatives, may offer tunable electronic properties for optoelectronic devices. Further studies should explore substituent effects on charge transport and photoluminescence quantum yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.